molecular formula C16H14N2O B14672449 2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one CAS No. 35968-91-3

2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one

Katalognummer: B14672449
CAS-Nummer: 35968-91-3
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: IJSJWGGBLUTQGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, with additional methyl and phenyl substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced benzodiazepine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2-Methyl-4-phenyl-2,5-dihydro-1H-2,3-benzodiazepin-1-one is unique due to its specific substituents (methyl and phenyl groups) and its distinct pharmacological profile. Its structure allows for specific interactions with molecular targets, differentiating it from other benzodiazepines.

Eigenschaften

CAS-Nummer

35968-91-3

Molekularformel

C16H14N2O

Molekulargewicht

250.29 g/mol

IUPAC-Name

2-methyl-4-phenyl-5H-2,3-benzodiazepin-1-one

InChI

InChI=1S/C16H14N2O/c1-18-16(19)14-10-6-5-9-13(14)11-15(17-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI-Schlüssel

IJSJWGGBLUTQGA-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2CC(=N1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.